Chroman-4-amine hydrochloride Chroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1035093-81-2; 90609-63-5
VCID: VC4980215
InChI: InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
SMILES: C1COC2=CC=CC=C2C1N.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65

Chroman-4-amine hydrochloride

CAS No.: 1035093-81-2; 90609-63-5

Cat. No.: VC4980215

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

Chroman-4-amine hydrochloride - 1035093-81-2; 90609-63-5

Specification

CAS No. 1035093-81-2; 90609-63-5
Molecular Formula C9H12ClNO
Molecular Weight 185.65
IUPAC Name 3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H
Standard InChI Key BVMKYKMJUZEGBU-UHFFFAOYSA-N
SMILES C1COC2=CC=CC=C2C1N.Cl

Introduction

Chemical Characterization and Stereochemical Significance

Chroman-4-amine hydrochloride exists as two enantiomers: (R)- and (S)-chroman-4-amine hydrochloride (CAS 730980-59-3 and [S-enantiomer CAS], respectively). The compound’s bicyclic framework combines a chroman ring system (benzofused tetrahydropyran) with a primary amine moiety, conferring both lipophilic and hydrogen-bonding properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
Optical Rotation (α)+24.5° ((R)-enantiomer)
Solubility>50 mg/mL in H₂O
pKa (amine)8.2 ± 0.3Estimated

The stereochemistry critically influences biological activity. For instance, (R)-chroman-4-amine hydrochloride demonstrates 3-fold higher affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays . This enantioselectivity underscores the importance of chiral resolution in pharmaceutical applications.

Synthetic Methodologies

Classical Synthesis Routes

The primary synthesis involves a three-step sequence from chroman-4-one:

  • Reductive Amination: Chroman-4-one undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, yielding chroman-4-amine with 65–78% efficiency .

  • Hydrochloride Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt (95% purity) .

  • Chiral Resolution: Diastereomeric salts formed with L-tartaric acid enable separation of (R)- and (S)-enantiomers .

Advanced Catalytic Approaches

Recent advancements employ asymmetric catalysis to enhance enantiomeric excess (ee):

  • SmI₂-Mediated Reformatsky Reaction: Samarium iodide facilitates the synthesis of 2-alkyl-substituted chroman-4-ones, precursors to chroman-4-amine derivatives, with up to 92% ee .

  • Organocatalytic Amination: Proline-derived catalysts achieve 85% ee in the amination step, reducing reliance on chiral resolution .

Table 1: Comparative Synthesis Metrics

MethodYield (%)ee (%)ScalabilityReference
Classical Reductive Amination72N/AIndustrial
SmI₂ Reformatsky6892Lab-scale
Organocatalytic8185Pilot-scale

Biological Activities and Mechanisms

Enzyme Inhibition

Chroman-4-amine derivatives exhibit potent inhibitory effects on therapeutic targets:

Dipeptidyl Peptidase-IV (DPP-IV)

In a murine model of type 2 diabetes, oral administration of 2-(pyridin-2-yl)chroman-4-amine hydrochloride (3 mg/kg) suppressed plasma DPP-IV activity by 82% at 24 h, comparable to omarigliptin . Mechanistic studies reveal competitive inhibition with a Kᵢ of 12 nM, driven by π-π stacking between the chroman ring and Tyr547 of DPP-IV .

Sirtuin-2 (Sirt2)

(S)-enantiomers demonstrate selective Sirt2 inhibition (IC₅₀ = 1.7 μM), disrupting α-tubulin deacetylation in breast cancer cells (MCF-7) . This activity correlates with reduced cell proliferation (EC₅₀ = 4.2 μM) and G₂/M phase arrest, positioning it as a lead for epigenetic cancer therapies .

Neurotransmitter Receptor Modulation

Radioligand displacement assays identify submicromolar affinities for:

  • 5-HT₁A (Kᵢ = 380 nM): Potential antidepressant activity

  • σ₁ Receptor (Kᵢ = 210 nM): Neuroprotective effects in Parkinsonian models

Structure-Activity Relationships (SAR)

Systematic SAR studies reveal critical pharmacophoric elements:

  • 2-Position Substitution: 2-Pyridylethyl groups enhance Sirt2 inhibition 8-fold compared to alkyl chains (IC₅₀ = 1.7 vs. 14 μM) .

  • Ring Saturation: Dihydrochromans show 3× higher DPP-IV affinity than fully aromatic analogs .

  • Amine Configuration: (R)-enantiomers exhibit 5× greater 5-HT₁A binding than (S)-forms .

Table 2: SAR of Chroman-4-amine Derivatives

DerivativeTarget (IC₅₀)Key Structural Feature
2-Pyridylethyl-(S)Sirt2 (1.7 μM)Heteroaromatic side chain
2-n-Propyl-(R)DPP-IV (12 nM)Saturated chroman ring
3-Fluoro-(rac)5-HT₁A (380 nM)Electron-withdrawing group

Therapeutic Applications

Metabolic Disorders

Chroman-4-amine-based DPP-IV inhibitors show promise for diabetes management. In Zucker diabetic fatty rats, daily dosing (10 mg/kg) reduced fasting glucose by 32% over 28 days without hypoglycemia .

Oncology

Lead Sirt2 inhibitors derived from chroman-4-amine suppress tumor growth in xenograft models:

  • Breast Cancer: 58% reduction in MDA-MB-231 tumor volume at 50 mg/kg/day

  • Lung Cancer: Synergy with paclitaxel (CI = 0.3) in A549 cells

Neurological Diseases

σ₁ Receptor activation by (R)-enantiomers mitigates neuroinflammation in LPS-induced microglial models (TNF-α reduction: 74% at 10 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator